1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene
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Overview
Description
1,1’-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and phenylene groups. This compound is primarily used in organic synthesis and serves as an intermediate for the production of various other organic compounds .
Preparation Methods
The synthesis of 1,1’-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene typically involves the substitution reaction of bromobenzene derivatives with nitrophenol derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1’-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the nitro groups to amino groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1,1’-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar compounds to 1,1’-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene include:
1,1’-{(5-Bromo-1,3-phenylene)bis[oxy(3,1-phenylene)oxymethylene]}dibenzene: Lacks the nitro groups, resulting in different reactivity and applications.
1,1’-{(5-Chloro-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene: Substitution of bromine with chlorine alters the compound’s chemical properties and reactivity.
Properties
CAS No. |
753028-50-1 |
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Molecular Formula |
C32H23BrN2O8 |
Molecular Weight |
643.4 g/mol |
IUPAC Name |
4-[3-bromo-5-(4-nitro-3-phenylmethoxyphenoxy)phenoxy]-1-nitro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C32H23BrN2O8/c33-24-15-27(42-25-11-13-29(34(36)37)31(18-25)40-20-22-7-3-1-4-8-22)17-28(16-24)43-26-12-14-30(35(38)39)32(19-26)41-21-23-9-5-2-6-10-23/h1-19H,20-21H2 |
InChI Key |
JXYRQHLMMLVSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC3=CC(=CC(=C3)Br)OC4=CC(=C(C=C4)[N+](=O)[O-])OCC5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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